N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide are currently unknown. This compound is a derivative of furan, which is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
As a furan derivative, it may share some of the biological activities common to this class of compounds, such as antibacterial, antifungal, or antiviral activities . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)ethyl)thiophene-2-carboxamide
- N-(1-(furan-2-yl)methyl)thiophene-2-carboxamide
- N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZZRNPPVMUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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